ALOISINE A

Descripción general

Descripción

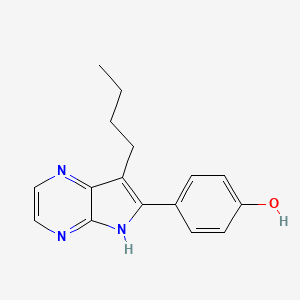

Aloisine A es un compuesto de pirrolo-pirazina permeable a las células conocido por sus efectos antiproliferativos. Actúa como un inhibidor potente, selectivo, reversible y ATP-competitivo de las quinasas dependientes de ciclinas (Cdks) y la glucógeno sintasa quinasa-3 (GSK-3). El compuesto ha mostrado potencial en diversas aplicaciones de investigación científica, particularmente en los campos de la biología y la medicina .

Aplicaciones Científicas De Investigación

Aloisine A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de las quinasas dependientes de ciclinas y la glucógeno sintasa quinasa-3.

Biología: Investigado por sus efectos sobre la proliferación celular y la regulación del ciclo celular.

Medicina: Explorado por su potencial en el tratamiento de enfermedades relacionadas con la proliferación celular anormal, como el cáncer.

Industria: Aplicaciones potenciales en el desarrollo de nuevos agentes terapéuticos y herramientas de investigación

Mecanismo De Acción

Aloisine A ejerce sus efectos inhibiendo las quinasas dependientes de ciclinas y la glucógeno sintasa quinasa-3. Se une a los sitios de unión al ATP de estas enzimas, evitando su actividad y regulando así la progresión y la proliferación del ciclo celular. El compuesto también estimula el regulador de la conductancia transmembrana de la fibrosis quística (CFTR) de tipo salvaje y mutado con afinidad submicromolar por un mecanismo independiente de cAMP .

Análisis Bioquímico

Biochemical Properties

ALOISINE A exhibits strong inhibitory properties against CDKs, with IC50s of 0.15 μM, 0.12 μM, 0.4 μM, 0.16 μM for CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p35, respectively . It also inhibits GSK-3α (IC50=0.5 μM) and GSK-3β (IC50=1.5 μM) . These interactions with enzymes and proteins play a crucial role in its biochemical reactions.

Cellular Effects

In cellular processes, this compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory effects on CDKs and GSK-3α/β can lead to changes in cell cycle progression, gene expression, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an ATP-competitive inhibitor of CDKs, thereby affecting the phosphorylation state of proteins and influencing cellular processes .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on CDKs suggest that it may have long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory effects on CDKs and GSK-3α/β, it is likely to interact with enzymes and cofactors involved in these pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Aloisine A se puede sintetizar mediante una serie de reacciones químicas que involucran intermediarios de pirrolo-pirazinaLas condiciones de reacción a menudo incluyen el uso de catalizadores y disolventes específicos para facilitar las transformaciones deseadas .

Métodos de producción industrial

Si bien los métodos de producción industrial detallados para this compound no están ampliamente documentados, la síntesis del compuesto a mayor escala probablemente implicaría la optimización de los procedimientos a escala de laboratorio. Esto incluiría la ampliación de las reacciones, la garantía de una calidad y un rendimiento consistentes y la implementación de prácticas rentables y respetuosas con el medio ambiente .

Análisis De Reacciones Químicas

Tipos de reacciones

Aloisine A se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

Sustitución: This compound puede sufrir reacciones de sustitución, donde átomos o grupos específicos se reemplazan por otros

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción a menudo implican temperaturas, presiones y niveles de pH controlados para lograr los resultados deseados .

Productos principales

Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Estos productos pueden incluir varios derivados con grupos funcionales modificados, que pueden tener diferentes actividades y propiedades biológicas .

Propiedades

IUPAC Name |

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-2-3-4-13-14(11-5-7-12(20)8-6-11)19-16-15(13)17-9-10-18-16/h5-10,20H,2-4H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIGRJPRGZCFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30416115 | |

| Record name | ALOISINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496864-16-5 | |

| Record name | Aloisine A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496864-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALOISINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

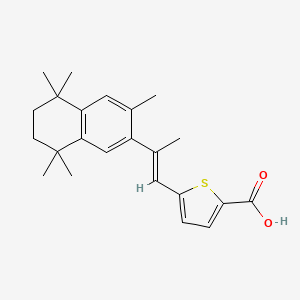

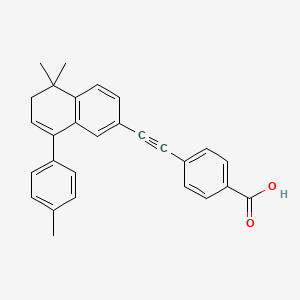

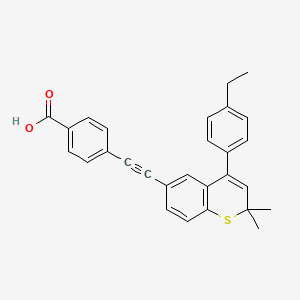

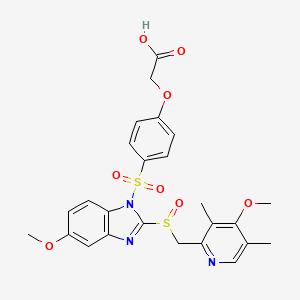

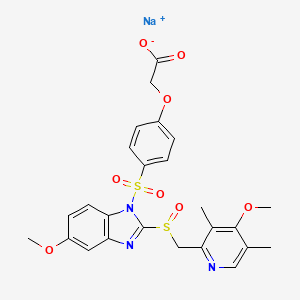

Feasible Synthetic Routes

A: Aloisine A acts as a potent and selective inhibitor of certain kinases, specifically CDKs (Cyclin-Dependent Kinases) and GSK-3 (Glycogen Synthase Kinase-3) [, , ]. It achieves this by competitively binding to the ATP-binding pocket of these kinases, effectively blocking ATP from binding and inhibiting their catalytic activity [, ]. This inhibition has been shown to impact various cellular processes including cell cycle progression, neuronal function, and glycogen metabolism [, , ].

A: Research indicates that the 4-hydroxyphenyl and 7-n-butyl substituents on the pyrrolo[2,3-b]pyrazine core are crucial for this compound's ability to activate CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) []. Further studies explored replacing the hydroxyl group with fluorine, resulting in compounds like RP193 and RP185. These modifications significantly reduced toxicity without compromising CFTR activation, particularly in the case of RP193 []. These findings highlight the potential for structural optimization of this compound and its derivatives to enhance their therapeutic profiles.

A: Computational studies have been used to understand the binding mechanism of this compound with its target proteins. Molecular docking simulations were employed to investigate this compound’s interaction with CDK5/p25, providing insights into its binding affinity and key interacting residues [, ]. Furthermore, 3D-QSAR studies have been performed on aloisines, exploring the relationship between their three-dimensional structure and their ability to inhibit GSK-3 []. These studies help refine our understanding of this compound’s interactions at the molecular level and guide the design of potentially more potent and selective inhibitors.

A: this compound exhibits promising in vitro activity. It effectively stimulates wild-type CFTR, as well as the mutated forms G551D-CFTR and F508del-CFTR, in various cell lines, including human airway epithelial cells [, ]. The activation of CFTR by this compound was independent of cAMP levels and was potentiated by forskolin and inhibited by CFTR inhibitors like glibenclamide and CFTRinh-172 [].

A: The discovery of this compound emerged from research on a family of compounds known as 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, also referred to as aloisines []. This family of compounds demonstrated potent inhibitory activity against CDKs, making them attractive candidates for further investigation []. Research on this compound and its derivatives has progressed to demonstrate its efficacy in activating CFTR, both in vitro and in vivo, highlighting its therapeutic potential for cystic fibrosis [, ]. Further research continues to explore this compound's therapeutic potential and to optimize its properties for clinical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B1665632.png)

![(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid](/img/structure/B1665645.png)

![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione](/img/structure/B1665650.png)